molecular formula C21H15ClN4S2 B2516630 (Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile CAS No. 441743-10-8

(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile

Cat. No.: B2516630
CAS No.: 441743-10-8
M. Wt: 422.95
InChI Key: SLLLUXFUBZEEQL-NVNXTCNLSA-N
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Description

(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C21H15ClN4S2 and its molecular weight is 422.95. The purity is usually 95%.
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Biological Activity

(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H15ClN4S2
  • Molecular Weight : 423.0 g/mol
  • CAS Number : 441743-10-8

The structure contains a thiazole ring, a cyanovinyl group, and a chlorophenyl moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity
    • Studies have demonstrated that derivatives of nicotinonitrile, including this compound, possess significant anticancer properties. For instance, a related nicotinonitrile hybrid showed greater anticancer potential than doxorubicin against various cancer cell lines, particularly HepG-2 cells . The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antioxidant Properties
    • The compound has been identified as an effective antioxidant. It plays a crucial role in mitigating oxidative stress by neutralizing free radicals, which can lead to cellular damage and various degenerative diseases .
  • Inhibition of Key Enzymes
    • It has been reported that nicotinonitrile derivatives can act as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is involved in cancer cell proliferation and survival. This inhibition can lead to reduced cancer cell viability .
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing nitric oxide production in activated microglial cells. This suggests potential applications in neurodegenerative diseases where inflammation plays a critical role .

The biological activities of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. This inhibition leads to decreased tumor growth and increased apoptosis in cancer cells .
  • Survivin Inhibition : It targets survivin, an anti-apoptotic protein often overexpressed in tumors, thereby promoting apoptosis in cancer cells .
  • PI3K Pathway Modulation : By inhibiting PI3Kδ, the compound disrupts signaling pathways that promote tumorigenesis and metastasis .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Anticancer Efficacy : A study reported that a similar nicotinonitrile derivative exhibited an IC50 value of 0.6 µM against EGFR, showcasing its potential as a targeted cancer therapy .
  • Neuroprotective Effects : In vivo studies demonstrated that the compound could protect dopaminergic neurons from inflammation-induced damage in models of Parkinson's disease, indicating its neuroprotective capabilities .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits EGFR
AntioxidantNeutralizes free radicals
Anti-inflammatoryReduces cytokine release; inhibits iNOS
Enzyme InhibitionInhibits PI3Kδ and survivin

Properties

IUPAC Name

5-[2-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1,3-thiazol-4-yl]-2-ethylsulfanyl-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4S2/c1-3-27-20-16(11-24)9-18(13(2)25-20)19-12-28-21(26-19)15(10-23)8-14-4-6-17(22)7-5-14/h4-9,12H,3H2,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLLUXFUBZEEQL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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